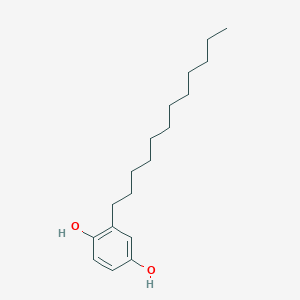![molecular formula C21H24Cl2O8S2 B14154465 Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl CAS No. 20550-17-8](/img/structure/B14154465.png)
Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl is a complex chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by its multiple tosyl groups and chloride ions, which contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl typically involves multiple steps, starting with the preparation of intermediate compounds that contain tosyl groups. These intermediates are then subjected to further reactions to introduce the hexyl and methyl groups, followed by the addition of chloride ions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The use of automated systems to monitor and control reaction parameters is common to maintain consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of new products with altered chemical properties.
Reduction: Reduction reactions can convert this compound into different derivatives by removing oxygen or adding hydrogen.
Substitution: The tosyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions typically require controlled environments, such as inert atmospheres and specific solvents, to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: The compound can be employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research into potential therapeutic applications includes exploring its effects on cellular processes and its use as a drug precursor.
Industry: this compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s tosyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. Additionally, the chloride ions may influence ionic interactions and stability of the compound in various environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl include other tosylated derivatives and chlorinated organic molecules. Examples are p-toluenesulfonyl chloride and hexachlorocyclohexane.
Uniqueness
What sets this compound apart is its combination of multiple tosyl groups and chloride ions, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring specific chemical properties that are not easily achieved with other compounds.
Propriétés
Numéro CAS |
20550-17-8 |
|---|---|
Formule moléculaire |
C21H24Cl2O8S2 |
Poids moléculaire |
539.4 g/mol |
Nom IUPAC |
[3-chloro-2-(chloromethyl)-6-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-4-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H24Cl2O8S2/c1-13-4-8-15(9-5-13)32(24,25)30-19-18(23)17(12-22)29-21(28-3)20(19)31-33(26,27)16-10-6-14(2)7-11-16/h4-11,17-21H,12H2,1-3H3 |
Clé InChI |
KOZKMPBVEFANRC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(OC(C2Cl)CCl)OC)OS(=O)(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


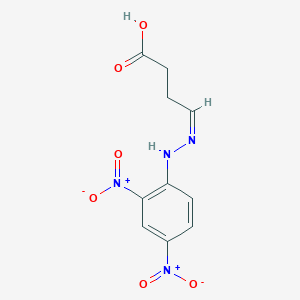
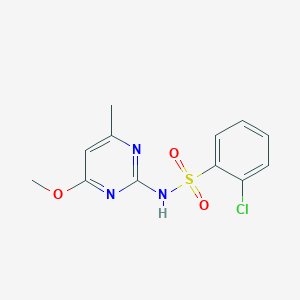
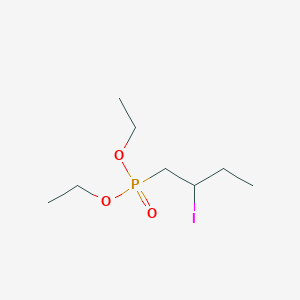
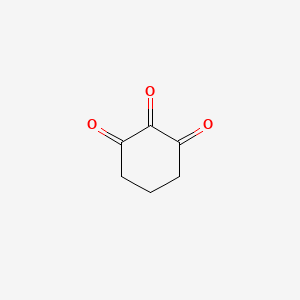
![4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B14154405.png)
![4-Benzyl-3-{[3-(benzyloxy)-4-methoxyphenyl]acetyl}-1,3-oxazolidin-2-one](/img/structure/B14154418.png)
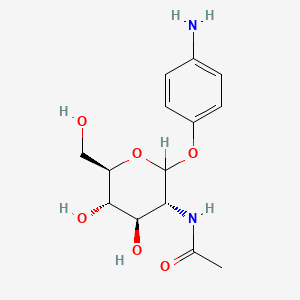
![3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14154434.png)
![N-(3-chlorophenyl)-4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxamide](/img/structure/B14154449.png)


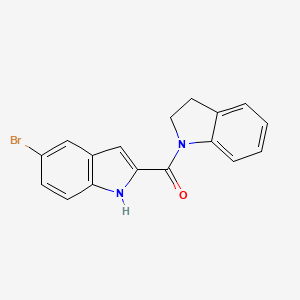
![3-Bromo-N-ethylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14154481.png)
